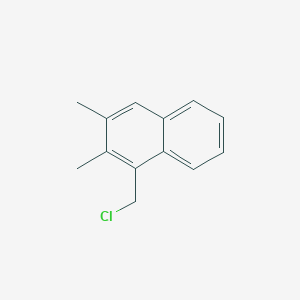
1-(Chloromethyl)-2,3-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2,3-dimethylnaphthalene is an organic compound with the molecular formula C13H13Cl It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the first position and two methyl groups at the second and third positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3-dimethylnaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 2,3-dimethylnaphthalene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, and the chloromethyl group is introduced at the desired position on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The crude product is then purified through crystallization and recrystallization techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2,3-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions yield various functionalized naphthalene derivatives.
- Oxidation reactions produce naphthoquinones and related compounds.
- Reduction reactions result in the formation of methyl-substituted naphthalenes .
Applications De Recherche Scientifique
1-(Chloromethyl)-2,3-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2,3-dimethylnaphthalene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)naphthalene: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,3-Dimethylnaphthalene: Does not contain the chloromethyl group, leading to different chemical behavior.
1-(Bromomethyl)-2,3-dimethylnaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
Uniqueness: 1-(Chloromethyl)-2,3-dimethylnaphthalene is unique due to the presence of both chloromethyl and methyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
7476-00-8 |
|---|---|
Formule moléculaire |
C13H13Cl |
Poids moléculaire |
204.69 g/mol |
Nom IUPAC |
1-(chloromethyl)-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-7H,8H2,1-2H3 |
Clé InChI |
LEYXGHFDXLOIKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



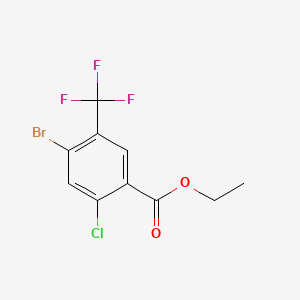
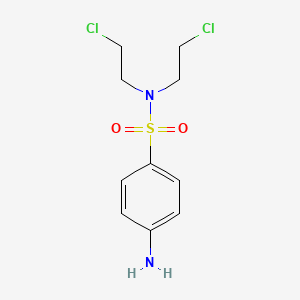
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
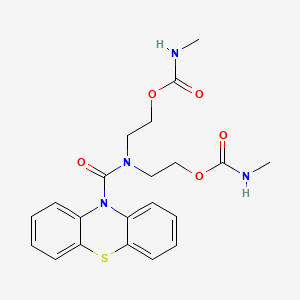
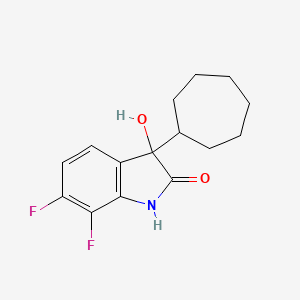
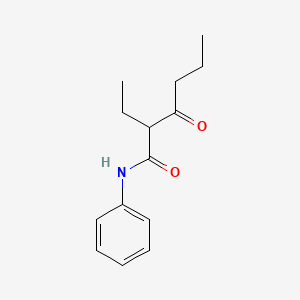
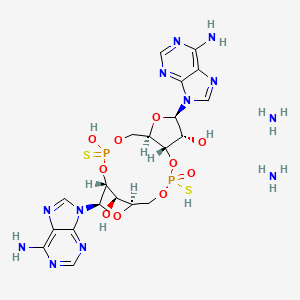


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
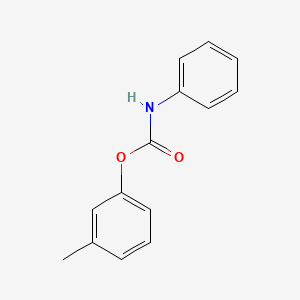
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
